molecular formula C14H12N2OS B12543300 N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide CAS No. 144235-85-8

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide

Cat. No.: B12543300
CAS No.: 144235-85-8
M. Wt: 256.32 g/mol
InChI Key: YDPGOFTWGHHRDO-UHFFFAOYSA-N
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Description

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a naphthalene ring, a carbamothioyl group, and a prop-2-enamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide
  • N-(Naphthalen-1-yl)phenazine-1-carboxamide

Uniqueness

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group, which distinguishes it from other similar compounds.

Properties

CAS No.

144235-85-8

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C14H12N2OS/c1-2-13(17)16-14(18)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H2,15,16,17,18)

InChI Key

YDPGOFTWGHHRDO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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